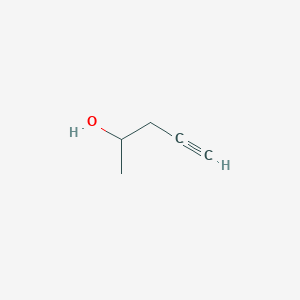

4-Pentyn-2-ol

描述

Significance of Homopropargylic Alcohols in Synthetic Design

Homopropargylic alcohols are prized building blocks in synthetic organic chemistry due to their capacity to undergo a wide range of chemical transformations. iucr.org The dual functionality of an alkyne and a hydroxyl group within the same molecule allows for sequential or tandem reactions, providing efficient pathways to more complex structures.

The alkyne moiety can participate in numerous reactions, including:

Hydration: To form ketones.

Reduction: To yield the corresponding alkene or alkane.

Coupling Reactions: Such as the Sonogashira, Heck, and Glaser couplings, to form new carbon-carbon bonds.

Cycloadditions: To construct various heterocyclic and carbocyclic rings.

Metal-Catalyzed Cycloisomerizations: To produce valuable intermediates like dihydrofurans. organic-chemistry.org

The hydroxyl group can be:

Oxidized: To a ketone.

Esterified or Etherified: To protect the alcohol or introduce new functional groups.

Used as a Directing Group: To control the stereochemistry of reactions on other parts of the molecule. organic-chemistry.org

The interplay between these two functional groups is particularly powerful. For instance, the hydroxyl group can direct the outcome of reactions on the nearby alkyne, a strategy exploited in directed hydrozirconation. Furthermore, the entire homopropargylic alcohol framework can be a precursor to important structural motifs like tetrahydrofuranyl ethers through tandem cycloisomerization-hydroalkoxylation reactions catalyzed by gold. organic-chemistry.org This versatility makes homopropargylic alcohols, including 4-pentyn-2-ol, indispensable tools for the efficient synthesis of natural products and other complex organic targets. iucr.orgrsc.org

Scope and Relevance of this compound in Academic Investigations

This compound has been specifically utilized in a variety of academic research settings, demonstrating its practical utility as a synthetic intermediate. Its applications range from organometallic chemistry to the synthesis of biologically relevant molecules.

Notable research applications include:

Synthesis of Organometallic Complexes: this compound has been used as a reactant in the preparation of novel Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbenes. sigmaaldrich.comlookchem.com These types of organometallic compounds are of fundamental interest for studying metal-carbon bonding and reactivity.

Preparation of C-Aryl Glycosides: Researchers have developed a six-step route for the de novo synthesis of C-aryl glycosides that employs a cycloaddition reaction between an aryl nitrile oxide and this compound. sigmaaldrich.com C-aryl glycosides are important carbohydrate mimics and are investigated for their potential as pharmaceuticals.

Quantitative Structure-Activity Relationship (QSAR) Studies: The compound has been used in QSAR studies which aim to correlate the chemical structure of compounds with their biological activity or toxicity. sigmaaldrich.com

Precursor for Complex Molecules: In a palladium-catalyzed process, 4-pentyn-1-ol (B147250) (a constitutional isomer of this compound) can be converted into 5-hydroxy-2-pentanone, showcasing the utility of pentynol structures in creating other functionalized molecules. researchgate.net Similarly, chiral versions of 4-penten-2-ol, a close structural relative, are used as starting materials for natural products like parasorbic acid. smolecule.com

These examples underscore the relevance of this compound as a versatile and accessible building block for exploring new areas of chemistry and synthesizing valuable target molecules.

Historical Context and Evolution of Research on this compound

The study of simple alkynols dates back to the mid-20th century. An early synthesis of this compound was reported in the literature as far back as 1946 by L.J. Haynes and E.R.H. Jones. google.com Another synthesis was later described in 1954 by D. Papa and collaborators. google.com These early methods often relied on the reaction of metal acetylides with epoxides or aldehydes, foundational reactions in organic chemistry. For example, the reaction of lithium acetylide with acetaldehyde (B116499) or methyloxirane (propylene oxide) provides a direct route to the racemic alcohol. lookchem.com

Over the decades, the synthesis of homopropargylic alcohols has evolved significantly. organic-chemistry.org While classical methods like the Grignard reaction remain fundamental, research has increasingly focused on developing highly selective and, particularly, enantioselective methods. The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven innovation in this area.

Modern synthetic approaches often employ sophisticated catalysts and reagents to control stereochemistry. For example, asymmetric propargylation and allenylation reactions using chiral boronates or metal complexes can provide access to specific enantiomers of homopropargylic alcohols, including (R)- and (S)-4-pentyn-2-ol, with high levels of stereocontrol. chemicalbook.comresearchgate.net The evolution from straightforward preparations of the racemate to complex, stereocontrolled syntheses reflects the broader advancements in the field of asymmetric synthesis and catalysis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2117-11-5 |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 126-127 °C |

| Density | 0.892 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.438 |

| InChI Key | JTHLRRZARWSHBE-UHFFFAOYSA-N |

| SMILES | CC(O)CC#C |

Data sourced from references sigmaaldrich.com.

Structure

3D Structure

属性

IUPAC Name |

pent-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHLRRZARWSHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022175 | |

| Record name | (+-)-4-Pentyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Fats and Glyceridic oils, rice bran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2117-11-5, 68553-81-1 | |

| Record name | 4-Pentyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fats and Glyceridic oils, rice bran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+-)-4-Pentyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, rice bran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5447322HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Pentyn 2 Ol and Its Chiral Derivatives

Enantioselective Synthesis Strategies for 4-Pentyn-2-ol Stereoisomers

The generation of enantiomerically pure this compound is crucial for its application in the synthesis of complex chiral molecules. Several strategies have been successfully employed to achieve high levels of enantioselectivity.

Catalytic Asymmetric Allylation Approaches

While direct catalytic asymmetric allylation to form this compound is not extensively documented, the principles of asymmetric allylation of aldehydes represent a viable and powerful strategy for accessing chiral homoallylic alcohols, a class of compounds structurally related to this compound. These methods typically involve the reaction of an aldehyde with an allylating agent in the presence of a chiral catalyst.

Chiral indium(III) complexes, for instance, have been shown to be effective in the asymmetric allylation of a variety of aldehydes, including aromatic, α,β-unsaturated, and aliphatic aldehydes, with allyltributylstannane. nih.gov The use of a chiral BINOL-InCl₃ complex can lead to high yields and enantioselectivities, typically in the range of 90-96% ee. nih.gov The proposed mechanism involves the formation of a chiral indium complex that coordinates with the aldehyde, allowing for a stereoselective attack by the allyl nucleophile.

Another approach involves the use of organophotoredox and chiral chromium hybrid catalysis. This method utilizes unactivated alkenes as precursors to chiral allylchromium nucleophiles for the asymmetric allylation of aldehydes. chemrxiv.org This process can achieve high diastereomeric ratios (>20:1) and excellent enantioselectivities (up to 99% ee) under visible light irradiation at room temperature. chemrxiv.org

The application of these catalytic asymmetric allylation methodologies to the synthesis of this compound would involve the use of a suitable three-carbon allylating agent that can be subsequently converted to the terminal alkyne.

Chiral Auxiliary and Organocatalysis in Stereoisomer Formation

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org While specific applications of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the literature, the principles have been widely applied to the synthesis of related chiral alcohols.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including propargylic and homopropargylic alcohols. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in asymmetric allenylboration reactions of aldehydes to produce homopropargylic alcohols with high diastereo- and enantioselectivities. nih.govacs.org This methodology allows for the synthesis of both anti- and syn-homopropargylic alcohols by selecting the appropriate enantiomer of the chiral catalyst. nih.gov

For instance, the reaction of an aldehyde with a chiral, non-racemic allenylboronate in the presence of a chiral phosphoric acid catalyst can yield homopropargylic alcohols in high yields and with excellent stereocontrol. nih.gov The stereochemistry of the resulting alcohol is determined by the chirality of both the allenylboronate and the phosphoric acid catalyst. nih.gov

| Aldehyde | Catalyst | Diastereomeric Ratio (anti:syn) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (S)-4 | >50:1 | 95 | 99 |

| 4-Methoxybenzaldehyde | (S)-4 | >50:1 | 92 | 99 |

| 2-Naphthaldehyde | (S)-4 | >50:1 | 96 | 99 |

| Cinnamaldehyde | (S)-4 | >50:1 | 85 | 98 |

| Cyclohexanecarboxaldehyde | (S)-4 | >50:1 | 88 | 98 |

Data derived from enantioselective synthesis of anti-homopropargylic alcohols via chiral Brønsted acid-catalyzed asymmetric allenylboration reactions. nih.gov

Chemoenzymatic Resolution and Synthesis of Specific Enantiomers

Chemoenzymatic methods, particularly kinetic resolution, offer an efficient route to enantiomerically pure alcohols. Lipases are commonly employed enzymes for this purpose due to their ability to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.

Candida antarctica lipase (B570770) B (CALB) is a widely used and highly effective biocatalyst for the kinetic resolution of secondary alcohols, including alkynyl alcohols. mdpi.comresearchgate.netnih.govnih.gov The resolution of racemic this compound can be achieved by transesterification with an acyl donor, such as vinyl acetate, in an organic solvent. The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity.

The efficiency of lipase-catalyzed kinetic resolutions can be very high, with some reactions achieving enantiomeric ratios (E) well over 200. mdpi.com Lipases from other sources, such as Pseudomonas fluorescens and Pseudomonas cepacia, have also demonstrated high enantioselectivity in the resolution of various secondary alcohols. mdpi.comnih.govmdpi.com

| Lipase Source | Acyl Donor | Solvent | Enantiomeric Ratio (E) |

| Pseudomonas fluorescens | Vinyl Acetate | THF | >200 |

| Porcine Pancreatic Lipase | Vinyl Acetate | THF | >200 |

| Pseudomonas cepacia | Vinyl Acetate | Toluene | 39 |

| Candida antarctica Lipase B | Vinyl Acetate | THF | 9 |

Data adapted from screening of hydrolases for the kinetic resolution of a secondary alcohol. mdpi.com

Asymmetric Ring Opening/Cross Metathesis (AROCM) in Stereocomplex Molecule Generation

Asymmetric ring-opening (ARO) of strained heterocyclic compounds, such as oxetanes, provides a powerful method for the synthesis of chiral, highly functionalized molecules. rsc.orgacs.orgnsf.govresearchgate.netnih.gov The reaction of a prochiral oxetane (B1205548) with a nucleophile in the presence of a chiral catalyst can lead to the formation of a single enantiomer of the ring-opened product.

While the direct application of ARO to synthesize this compound has not been specifically detailed, the ring-opening of a suitably substituted oxetane with an alkynyl nucleophile represents a plausible synthetic route. For instance, the catalytic enantioselective ring opening of 3-substituted oxetanes with mercaptobenzothiazoles as nucleophiles, catalyzed by a chiral phosphoric acid, has been shown to generate products with excellent enantioselectivities (71–99% ee). acs.org

Cross-metathesis (CM) is a versatile reaction for the formation of new carbon-carbon double bonds. mdpi.comnih.govacs.orgresearchgate.netcapes.gov.brwikipedia.org In the context of generating chiral alcohols, CM can be used to introduce functionality into an unsaturated alcohol precursor. The combination of asymmetric ring-opening and cross-metathesis (AROCM) can be a powerful strategy for the synthesis of complex chiral molecules. For example, chiral molybdenum- and ruthenium-based catalysts have been used to promote the enantioselective synthesis of 2,6-disubstituted pyrans and piperidines through AROM/CM reactions.

General Synthetic Routes and Precursor Utilization for this compound

The preparation of racemic this compound can be accomplished through several conventional synthetic methods, primarily involving the functionalization of alkynes.

Alkyne Functionalization and Alkyne-Alcohol Interconversions

A straightforward and common method for the synthesis of this compound is the addition of a propargyl organometallic reagent to acetaldehyde (B116499). The Grignard reagent derived from propargyl bromide can be added to acetaldehyde to afford the desired product after an acidic workup. masterorganicchemistry.comchemspider.comnih.govorgsyn.org This reaction forms the carbon-carbon bond between C2 and C3 of the final product.

Another approach involves the metal-catalyzed addition of a terminal alkyne to an epoxide. nih.govresearchgate.netemory.edunih.gov For example, the reaction of propyne (B1212725) with propylene (B89431) oxide in the presence of a suitable catalyst could potentially yield this compound. Nickel-catalyzed reductive coupling of alkynes and epoxides has been shown to produce homoallylic alcohols with defined alkene geometry and high regioselectivity. nih.gov A catalytic method for the ring-opening of epoxides with terminal alkynes using a zinc-based system has also been reported. emory.edu

The interconversion of alkynes and alcohols is also a viable synthetic strategy. For instance, the reduction of a corresponding alkynyl ketone would yield this compound. Additionally, functional group manipulations of other alkynyl-containing molecules can provide access to the target alcohol.

Metal-Catalyzed Coupling Reactions in this compound Formation

The construction of the this compound framework fundamentally involves the formation of a carbon-carbon bond between a C3 electrophilic synthon (equivalent to a propylene oxide unit) and a C2 nucleophilic synthon (equivalent to an acetylene (B1199291) unit). Modern synthetic chemistry has increasingly moved from stoichiometric reagents to catalytic methods to achieve such transformations with greater efficiency and selectivity. Metal-catalyzed coupling reactions are at the forefront of this advancement, offering powerful tools for the synthesis of homopropargylic alcohols like this compound.

A primary strategy for synthesizing this compound is the catalytic ring-opening of propylene oxide with a terminal alkyne. This approach is advantageous as it directly assembles the target molecule from readily available precursors. The key challenge lies in achieving high regioselectivity, ensuring the acetylide attacks the less sterically hindered carbon of the epoxide ring. Lewis acid catalysts are pivotal in this process; they coordinate to the oxygen atom of the epoxide, activating it for nucleophilic attack. While traditional methods often rely on stoichiometric amounts of strong bases (like n-butyllithium) to form the acetylide followed by a Lewis acid (such as BF₃·OEt₂), recent research has focused on developing truly catalytic systems. emory.edu

Significant progress has been made in developing catalytic methods that utilize novel ligand-metal complexes. For instance, zinc-based catalytic systems have emerged as a milder alternative to traditional stoichiometric methods. emory.edu The development of specialized ligands, such as pentadentate ligands derived from pseudoephedrine, in combination with a zinc source like diethylzinc (B1219324) (Et₂Zn), can facilitate the catalytic ring-opening of epoxides with terminal alkynes. emory.edu In such a system, the ligand and metal work in concert to create a chiral environment that can activate both the epoxide and the alkyne, promoting the desired C-C bond formation under more practical and milder conditions. emory.edu This catalytic approach replaces the need for cryogenic temperatures and highly reactive stoichiometric organometallic reagents.

Other transition metals, including cobalt and nickel, are also utilized in related C(sp³)–C(sp) bond-forming reactions, such as the Negishi coupling, which joins an organozinc compound with an organic halide. While not a direct synthesis from an epoxide, these methods are fundamental in creating similar carbon skeletons and highlight the versatility of metal catalysis in forging challenging C-C bonds. The choice of metal, ligand, and reaction conditions is crucial for controlling the reaction's efficiency, regioselectivity, and, in the case of chiral derivatives, enantioselectivity.

| Catalyst System | Reaction Type | Reactants | Key Features |

|---|---|---|---|

| Diethylzinc (Et₂Zn) with Pseudoephedrine-derived Ligand | Catalytic Epoxide Ring-Opening | Propylene Oxide + Acetylene | Replaces stoichiometric n-BuLi/BF₃·OEt₂; operates under milder conditions. emory.edu |

| Palladium or Nickel Complexes (e.g., with phosphine (B1218219) ligands) | Negishi Coupling | Organozinc Halide + Organic Halide | Versatile for C(sp³)–C(sp) bond formation, though not a direct route from epoxides. |

| Cobalt Halide with Nitrogen Ligands | Negishi-type Coupling | Dialkylzinc Reagent + Alkyl Iodide | Allows for construction of alkyl chains with sensitive functional groups. |

Rearrangement Pathways in the Synthesis of this compound Derivatives

Once the this compound core structure is formed, it can serve as a precursor to a variety of derivatives through rearrangement reactions. As a secondary propargyl alcohol, this compound and its substituted analogues are susceptible to acid-catalyzed rearrangements that transform the alcohol into α,β-unsaturated carbonyl compounds. The two most prominent of these are the Meyer-Schuster and the competing Rupe rearrangement.

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. For a secondary alcohol like this compound, this pathway would lead to an α,β-unsaturated ketone. The reaction mechanism proceeds through three principal steps:

Protonation: The hydroxyl group of the alcohol is rapidly protonated by the acid catalyst, forming a good leaving group (water).

Hydroxyl Shift: In the rate-determining step, a formal 1,3-shift of the protonated hydroxyl group occurs, leading to the formation of an allene (B1206475) intermediate.

Tautomerization: The resulting allenol intermediate undergoes keto-enol tautomerism, followed by deprotonation, to yield the final, stable α,β-unsaturated carbonyl compound.

The Rupe rearrangement is a related, competing reaction that occurs primarily with tertiary propargyl alcohols. Instead of the expected aldehyde, this pathway yields α,β-unsaturated methyl ketones. While less likely for the secondary this compound itself, it becomes a relevant consideration for tertiary derivatives.

The choice of catalyst and reaction conditions can influence which pathway is favored. While strong acids traditionally promote these rearrangements, they can lead to side reactions. Modern methodologies often employ transition metal-based Lewis acids (such as those based on Ruthenium, Gold, or Silver) as catalysts. These milder catalysts can improve selectivity and allow the reaction to proceed under less harsh conditions, enhancing the utility of these rearrangements in the synthesis of complex molecules derived from the this compound scaffold. These rearrangement reactions are highly atom-economical, as all atoms of the starting material are incorporated into the product, a key principle of green chemistry.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, economically viable, and efficient. The synthesis of this compound can be evaluated and improved through the application of these principles, focusing on aspects such as atom economy, the use of renewable feedstocks, and the implementation of catalytic methods.

Atom Economy: This principle, developed by Barry Trost, advocates for designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions, such as the Meyer-Schuster pathway used to create derivatives from this compound, are prime examples of 100% atom economy, as no atoms are wasted in byproducts. Addition reactions, like the ideal ring-opening of propylene oxide with acetylene, also exhibit high atom economy. In contrast, syntheses that use stoichiometric reagents and generate significant waste (e.g., salts from Grignard reactions) have poor atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and often enabling reactions to proceed under milder conditions. The shift from stoichiometric organometallic reagents to metal-catalyzed systems for the ring-opening of propylene oxide directly aligns with this principle. emory.edu Catalysis not only minimizes waste but also reduces the energy requirements of the synthesis.

Use of Renewable Feedstocks: A major goal of green chemistry is to shift away from petrochemical feedstocks toward renewable resources. The primary precursors to this compound are propylene (for propylene oxide) and a C2 source for acetylene. Green routes to both are subjects of intensive research.

Propylene Oxide: Traditionally derived from petroleum, greener pathways are being developed, including the direct oxidation of propane (B168953) or propylene using more benign oxidants and efficient catalysts, such as silver-based nanocatalysts. mdpi.comresearchgate.net

Acetylene: While historically produced from coal via calcium carbide, sustainable methods are emerging. These include processes that use biochar (derived from biomass pyrolysis) as a feedstock or innovative electrochemical methods that synthesize calcium carbide from captured carbon dioxide. acs.orgresearchgate.net

By integrating renewable feedstocks, employing high atom-economy reactions, and utilizing efficient catalytic systems, the synthesis of this compound and its derivatives can be made significantly more sustainable.

| Green Chemistry Principle | Application in this compound Synthesis | Benefit |

|---|---|---|

| Atom Economy | Utilizing addition reactions (epoxide opening) and rearrangement reactions (Meyer-Schuster). | Minimizes the generation of waste by maximizing the incorporation of reactant atoms into the product. |

| Catalysis | Employing metal-catalyzed ring-opening instead of stoichiometric organometallic reagents. emory.edu | Reduces waste, lowers energy consumption, and increases reaction efficiency. |

| Renewable Feedstocks | Sourcing precursors from biomass (biochar for acetylene) or via greener routes (direct oxidation of propane). mdpi.comresearchgate.net | Reduces reliance on fossil fuels and decreases the carbon footprint of the overall process. |

| Safer Solvents & Reagents | Replacing hazardous stoichiometric reagents (e.g., n-BuLi) with milder catalytic systems. | Improves process safety and reduces environmental impact from toxic chemical waste. |

Elucidation of Reaction Mechanisms and Catalytic Transformations Involving 4 Pentyn 2 Ol

Cycloaddition Reactions and Their Mechanistic Insights

The carbon-carbon triple bond in 4-pentyn-2-ol serves as a reactive dipolarophile in cycloaddition reactions, enabling the synthesis of five-membered heterocyclic rings. The mechanism of these reactions is often governed by the principles of frontier molecular orbital (FMO) theory.

The 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide is a powerful method for the synthesis of isoxazoles. scielo.br This reaction is a concerted, pericyclic process involving the 4π-electron system of the nitrile oxide and the 2π-electron system of the alkyne. chesci.com The regioselectivity of this cycloaddition is controlled by the FMO interactions between the dipole (nitrile oxide) and the dipolarophile (this compound).

In the case of an aryl nitrile oxide, the highest occupied molecular orbital (HOMO) is typically associated with the nitrile oxide, while the lowest unoccupied molecular orbital (LUMO) is also located on this dipole. For an unsubstantiated alkyne, the HOMO and LUMO are degenerate. However, the presence of the hydroxyl group and the methyl group in this compound breaks this degeneracy. The electron-donating nature of the alkyl groups raises the energy of the HOMO of the alkyne, making the HOMOdipolarophile-LUMOdipole interaction the dominant one for this type of reaction.

The LUMO of the aryl nitrile oxide has its largest coefficient on the carbon atom. The HOMO of this compound, influenced by the alkyl substituents, will have a larger coefficient on the internal carbon of the alkyne (C4) compared to the terminal carbon (C5). Therefore, the preferred orientation of the cycloaddition will involve the bonding of the nitrile oxide carbon to the C4 of this compound, leading to the formation of 3-aryl-5-(1-hydroxyethyl)isoxazole as the major regioisomer. The alternative regioisomer, 3-aryl-4-(1-hydroxyethyl)isoxazole, would be the minor product. This regioselectivity is a direct consequence of the orbital overlap being maximized in the transition state leading to the major product. mdpi.com

Metal-Mediated and Organometallic Transformations of this compound

The alkyne functionality of this compound readily interacts with transition metals, leading to a rich variety of organometallic complexes and catalytic transformations. The hydroxyl group can also play a crucial role in these reactions, either by coordinating to the metal center or by influencing the reactivity of the complex.

Fischer carbenes are transition metal carbene complexes with a low-valent metal center and a heteroatom substituent on the carbene carbon. wikipedia.org The synthesis of a Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbene from this compound is a complex transformation that involves the formation of several new bonds. A plausible mechanism for this transformation begins with the reaction of a suitable rhenium precursor, such as a rhenium carbonyl complex, with this compound. The alkyne can displace a carbonyl ligand to form a rhenium-alkyne complex.

The presence of a benzoyldiazenido ligand, which can be introduced either prior to or after the coordination of the alkynol, is crucial. This ligand can act as a spectator ligand or actively participate in the reaction. The key step in the formation of the oxacyclocarbene is an intramolecular nucleophilic attack of the hydroxyl group of the coordinated this compound onto the alkyne carbon bound to the rhenium. This cyclization is likely promoted by the electrophilic activation of the alkyne upon coordination to the metal center. acs.org This intramolecular attack results in the formation of a five-membered oxacyclic ring fused to the rhenium center, generating the 2-oxacyclocarbene ligand. The rhenium center in the final complex is in the +3 oxidation state, which is relatively rare for Fischer carbenes but has been reported. acs.org

Heterobimetallic complexes containing both iron and platinum can exhibit unique reactivity due to the synergistic effects of the two different metal centers. The formation of an iron-platinum dimetallacyclopentenone complex from this compound is a fascinating example of such reactivity. A plausible pathway for this transformation involves the reaction of this compound with a heterobimetallic iron-platinum carbonyl complex, for instance, a complex containing an Fe-Pt bond and multiple carbonyl ligands.

The initial step is likely the coordination of the alkyne moiety of this compound to one or both of the metal centers, displacing some of the carbonyl ligands. acs.org This is followed by an oxidative coupling of the coordinated alkyne with a carbonyl ligand. This coupling process leads to the formation of a five-membered dimetallacyclopentenone ring, where the two metal atoms, the two alkyne carbons, and the carbonyl carbon form the ring. The hydroxyl group of the original this compound would be a substituent on this newly formed metallacycle. The reactivity of such a complex would be diverse, with potential for further transformations at the metal centers, the organic backbone, or the remaining carbonyl ligands.

Kinetic Studies of this compound Reactivity

Understanding the kinetics of the reactions of this compound is essential for predicting its environmental fate and for optimizing its use in chemical synthesis. Gas-phase oxidation reactions are particularly important for assessing the atmospheric lifetime of volatile organic compounds.

In the atmosphere, the primary degradation pathways for volatile organic compounds like this compound are initiated by reactions with atmospheric oxidants, mainly the hydroxyl radical (OH) during the day and the nitrate radical (NO₃) at night. The reaction with chlorine atoms (Cl) can also be significant in marine and coastal areas.

The rate constant for the reaction of OH radicals with this compound can be estimated based on the reactivity of its functional groups. The reaction can proceed via two main channels: OH addition to the triple bond and H-atom abstraction from the C-H bonds, including the hydroxyl group. For unsaturated alcohols, OH addition to the double or triple bond is typically the dominant pathway at atmospheric temperatures. acs.orgmdpi.com Based on data for similar C5 unsaturated alcohols, the rate constant for the reaction of OH with this compound is expected to be in the range of (2-8) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netcopernicus.org

Similarly, the reaction with Cl atoms is expected to be fast, with a rate constant likely in the range of (1-3) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, as Cl atoms are generally more reactive than OH radicals towards organic molecules. copernicus.org

The atmospheric lifetime (τ) of this compound can be estimated using the following equation:

τ = 1 / (k * [Oxidant])

where k is the rate constant for the reaction with a specific oxidant and [Oxidant] is the average atmospheric concentration of that oxidant.

Table 1: Estimated Gas-Phase Oxidation Kinetic Data and Atmospheric Lifetime of this compound at 298 K

| Oxidant | Assumed Average Concentration (molecule cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| OH Radical | 2 x 10⁶ | 5 x 10⁻¹¹ (estimated) | ~3.3 hours |

| Cl Atom | 1 x 10⁴ | 2 x 10⁻¹⁰ (estimated) | ~13.9 hours |

These estimated lifetimes suggest that this compound will be rapidly removed from the atmosphere, primarily through its reaction with the OH radical. The products of these oxidation reactions will be smaller, more oxygenated compounds, contributing to the formation of secondary organic aerosols.

Surface Reaction Pathways and Kinetic Control

The surface chemistry of acetylenic alcohols like this compound is of significant interest in fields such as catalysis and materials science. The adsorption and subsequent reaction of these molecules on metal surfaces are governed by the interplay between the hydroxyl and alkyne functionalities.

Research on acetylenic alcohols indicates that the triple bond is a primary site for adsorption onto metal surfaces. It is postulated that chemisorption occurs through the sharing of π electrons from the triple bond with the anodic sites on the metal surface ampp.org. This interaction is a critical step in various surface-catalyzed reactions, including corrosion inhibition and catalytic hydrogenation. The orientation and bonding of the adsorbed this compound molecule on the surface will dictate the subsequent reaction pathways. For instance, in the context of corrosion inhibition, acetylenic alcohols can form a protective polymeric film on the metal surface researchgate.net. This process is thought to involve initial chemisorption via the alkyne, followed by surface-mediated reactions such as hydrogenation of the triple bond and subsequent polymerization researchgate.net.

Solution-Phase Reaction Kinetics in Multi-Component Assemblies

While specific kinetic studies on MCRs involving this compound are not extensively documented in the available literature, the general principles of MCR kinetics can be applied. The initial steps in these reactions often involve the formation of a reactive intermediate from two of the components, which then reacts with the third (and subsequent) components. For this compound, either the hydroxyl group or the alkyne could participate in the initial steps, depending on the other reactants and the catalyst employed. For example, in the presence of an aldehyde and an amine, the hydroxyl group of this compound could potentially participate in the formation of an intermediate that then undergoes further reaction with the alkyne moiety.

The determination of the reaction order with respect to each component, the activation energy, and the pre-exponential factor through experimental rate measurements under varying conditions is crucial for understanding the mechanism and optimizing the reaction.

Functionalization Reactions and Derivatization Strategies

The presence of both a secondary alcohol and a terminal alkyne in this compound allows for a wide range of functionalization and derivatization strategies, targeting either one or both of these reactive sites.

Oxidation and Reduction Chemistry of the Hydroxyl and Alkyne Moieties

Oxidation:

The oxidation of this compound can selectively target either the secondary alcohol or the alkyne, or both, depending on the oxidizing agent and reaction conditions.

Oxidation of the Hydroxyl Group: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone, yielding 4-pentyn-2-one. A variety of reagents can be employed for this transformation, and they are often categorized as "strong" or "weak" oxidants masterorganicchemistry.com.

Strong Oxidants: Reagents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are powerful oxidizing agents that readily convert secondary alcohols to ketones chemguide.co.uk. Under harsh conditions, such as hot, acidic potassium permanganate, oxidative cleavage of the alkyne could also occur organic-chemistry.orgmasterorganicchemistry.comyoutube.com.

Weak Oxidants: For a more controlled oxidation that preserves the alkyne functionality, milder reagents are preferred. These include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for the Swern oxidation masterorganicchemistry.comchemistryviews.org. These reagents are known to oxidize secondary alcohols to ketones efficiently without affecting other sensitive functional groups like alkynes masterorganicchemistry.com.

| Oxidizing Agent | Product from this compound (Hydroxyl Oxidation) | Conditions |

| Potassium Permanganate (KMnO₄) | 4-Pentyn-2-one | Acidic or basic, controlled temperature |

| Pyridinium Chlorochromate (PCC) | 4-Pentyn-2-one | Anhydrous, e.g., dichloromethane |

| Dess-Martin Periodinane (DMP) | 4-Pentyn-2-one | Anhydrous, e.g., dichloromethane |

Oxidation of the Alkyne Moiety: The terminal alkyne can also be oxidized. Strong oxidation with reagents like ozone (O₃) or hot potassium permanganate can lead to the cleavage of the triple bond, ultimately forming a carboxylic acid (in this case, after further oxidation of the intermediate, likely leading to smaller fragments).

Reduction:

The reduction of this compound can also be directed at either the alkyne or the hydroxyl group (though reduction of the latter is less common and requires derivatization).

Reduction of the Alkyne Moiety: The triple bond can be reduced to either an alkene or an alkane.

To an Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will typically reduce the alkyne all the way to the corresponding alkane, yielding pentan-2-ol.

To a cis-Alkene: The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), in the presence of hydrogen gas results in the syn-addition of hydrogen across the triple bond, selectively forming the cis-alkene, (Z)-4-penten-2-ol.

To a trans-Alkene: A dissolving metal reduction, such as using sodium metal in liquid ammonia, will produce the trans-alkene, (E)-4-penten-2-ol, through an anti-addition mechanism.

Reduction of the Hydroxyl Group: Direct reduction of the hydroxyl group to a hydrocarbon is not a straightforward process. It typically requires conversion of the hydroxyl group into a good leaving group, such as a tosylate, followed by nucleophilic substitution with a hydride source like lithium aluminum hydride (LiAlH₄) libretexts.orgyoutube.com. This two-step process would convert this compound into 1-pentyne.

| Reducing Agent/Method | Product from this compound (Alkyne Reduction) |

| H₂ / Pd/C | Pentan-2-ol |

| H₂ / Lindlar's Catalyst | (Z)-4-Penten-2-ol |

| Na / liq. NH₃ | (E)-4-Penten-2-ol |

Nucleophilic and Electrophilic Substitution Reactions at the Alcoholic Center

Nucleophilic Substitution:

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution at the alcoholic center of this compound is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine acs.org. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, leading to inversion of stereochemistry if the carbon center is chiral.

For this compound, this two-step sequence allows for the introduction of various functional groups at the C-2 position.

Electrophilic Reactions at the Alkyne:

While the section title specifies reactions at the alcoholic center, it is important to note the primary electrophilic reactions occur at the alkyne. The terminal alkyne of this compound is a region of high electron density and is susceptible to electrophilic addition reactions chemistrysteps.comlumenlearning.comlibretexts.org. The addition of electrophiles like hydrogen halides (HBr, HCl) or halogens (Br₂, Cl₂) proceeds via a carbocation intermediate chemistrysteps.comlumenlearning.comlibretexts.org. According to Markovnikov's rule, in the addition of HX, the hydrogen atom will add to the terminal carbon of the alkyne, and the halide will add to the more substituted internal carbon, forming a vinyl halide. A second addition of HX can then occur to give a geminal dihalide.

| Reagent | Reaction Type | Major Product from this compound |

| 1. TsCl, pyridine; 2. Nu⁻ | Nucleophilic Substitution | 2-substituted-4-pentyne |

| HBr (1 equivalent) | Electrophilic Addition | 4-bromo-4-penten-2-ol |

| HBr (2 equivalents) | Electrophilic Addition | 4,4-dibromopentan-2-ol |

Advanced Spectroscopic and Analytical Methods for 4 Pentyn 2 Ol Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and mechanistic investigation of organic compounds like 4-pentyn-2-ol. bhu.ac.in It provides detailed information about the chemical environment of individual atoms, enabling chemists to deduce molecular connectivity and stereochemistry. researchgate.net

¹H and ¹³C NMR in Reaction Monitoring and Product Characterization

One-dimensional ¹H and ¹³C NMR are fundamental tools for routine analysis. In the context of this compound, these techniques are invaluable for confirming the structure of the starting material and for tracking its conversion into products during a chemical reaction. By observing the disappearance of reactant signals and the appearance of product signals, the progress of a reaction can be monitored. libretexts.org

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each type of proton in the molecule. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. nih.govchemicalbook.com

¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~4.1 | Multiplet | CH-OH |

| ¹H | ~2.3 | Multiplet | CH₂ |

| ¹H | ~2.0 | Triplet | C≡CH |

| ¹H | ~1.3 | Doublet | CH₃ |

| ¹³C | ~83.2 | Singlet | C≡CH |

| ¹³C | ~70.0 | Singlet | C≡CH |

| ¹³C | ~60.9 | Singlet | CH-OH |

| ¹³C | ~30.8 | Singlet | CH₂ |

| ¹³C | ~22.8 | Singlet | CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Techniques for Complex Adduct Analysis

For more complex molecules, such as adducts formed from reactions involving this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. ipb.ptcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com Cross-peaks in a COSY spectrum reveal the H-C-C-H connectivities within a molecule, helping to piece together its carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with those of directly attached heteronuclei, most commonly ¹³C. numberanalytics.com It is a powerful tool for assigning carbon signals in a spectrum based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range correlations between protons and carbons, typically over two or three bonds. youtube.com HMBC is crucial for connecting molecular fragments that are not directly bonded, such as linking subunits across a newly formed bond in a reaction product.

Mass Spectrometry for Reaction Intermediates and Product Identification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. scirp.org In the study of reactions involving this compound, MS can be used to identify the final products and, in some cases, to detect transient reaction intermediates.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (84.12 g/mol ) and a series of fragment ions that are characteristic of its structure. nist.gov

Key Fragments in the Mass Spectrum of this compound

| m/z | Interpretation |

| 84 | Molecular ion [M]⁺ |

| 69 | Loss of a methyl group [M-CH₃]⁺ |

| 45 | Fragment corresponding to [CH(OH)CH₃]⁺ |

| 39 | Fragment corresponding to the propargyl cation [C₃H₃]⁺ |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. spectroscopyonline.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. hindsinstruments.com

The process typically involves creating a calibration curve by measuring the CD signal of samples with known enantiomeric compositions. hindsinstruments.com The enantiomeric excess of an unknown sample can then be determined by measuring its CD response and comparing it to the calibration curve. hindsinstruments.commasterorganicchemistry.com This method is often used in asymmetric synthesis to quickly assess the success of a reaction in producing a single enantiomer. google.com

Vibrational Spectroscopy in Conformational and Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. researchgate.net These techniques are sensitive to the conformational state of a molecule. cdnsciencepub.com For a flexible molecule like this compound, different conformers may exist in equilibrium, and their presence can sometimes be detected by vibrational spectroscopy.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~3300 (sharp) | ≡C-H stretch | Terminal alkyne |

| ~2120 | C≡C stretch | Alkyne |

| ~2970 | C-H stretch (sp³ hybridized) | Alkyl groups |

| ~1100 | C-O stretch | Alcohol |

Note: These are approximate values and can be influenced by the sample state (neat liquid, solution, etc.) and intermolecular interactions like hydrogen bonding.

By analyzing the vibrational spectra, researchers can confirm the structural integrity of this compound and study changes in its conformation and bonding during chemical transformations. aip.org

Computational and Theoretical Chemistry Investigations of 4 Pentyn 2 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure and reactivity of organic molecules like 4-pentyn-2-ol. By approximating the electron density, DFT allows for the calculation of molecular energies, geometries, and a host of other properties that provide insight into the molecule's behavior.

Conformational Landscape and Energy Minima Analysis

The flexible nature of this compound, arising from the rotation around its single bonds, gives rise to a complex conformational landscape. Computational studies, typically employing DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can systematically explore this landscape to identify stable conformers and the energy barriers between them. The primary degrees of freedom are the dihedral angles associated with the C-C and C-O bonds. Of particular interest is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the π-electron cloud of the alkyne, which could stabilize certain conformations. A systematic scan of the relevant dihedral angles would reveal the global and local energy minima on the potential energy surface.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data based on typical computational results for similar small, flexible alcohol molecules, illustrating the expected energy differences between stable conformers.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A | Anti-periplanar arrangement of C-C-C-O backbone | 0.00 (Global Minimum) |

| Conformer B | Gauche arrangement with intramolecular H-π interaction | 0.75 |

| Conformer C | Another stable gauche conformer | 1.20 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich alkyne π-system and the oxygen atom of the hydroxyl group. This indicates that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be an antibonding orbital associated with the C-O bond and the alkyne, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains representative FMO data for this compound, calculated using a common DFT functional and basis set, to illustrate the application of FMO theory.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -9.85 | Alkyne C≡C π-bond, Oxygen lone pairs |

| LUMO | 1.20 | Alkyne C≡C π-antibond, C-O σ-antibond |

| HOMO-LUMO Gap | 11.05 | Indicates moderate kinetic stability |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Charge Delocalization

Table 3: Significant NBO Donor-Acceptor Interactions in this compound This table presents a selection of expected NBO interactions and their second-order perturbation theory energies, which quantify the strength of these electronic delocalizations.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ(C-C) | 3.5 |

| LP(2) O | σ(C-H) | 2.1 |

| π(C≡C) | σ*(C-H) | 1.8 |

Reaction Mechanism Elucidation via Transition State Calculations

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By locating and characterizing the transition state (TS) structures for a proposed reaction pathway, the activation energy can be calculated, providing a quantitative measure of the reaction's feasibility. orgoreview.comwikipedia.org For instance, the mechanism of electrophilic addition to the alkyne moiety can be explored by calculating the structures and energies of intermediates and transition states. nih.gov Similarly, reactions involving the hydroxyl group, such as esterification or oxidation, can be modeled to understand the step-by-step process and identify the rate-determining step. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a located transition state connects the correct reactants and products. acs.org

Table 4: Hypothetical Activation Energies for a Reaction of this compound This table provides illustrative activation energy data for a hypothetical reaction, demonstrating the type of information obtained from transition state calculations.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Electrophilic Attack | Formation of a vinyl cation intermediate | 15.2 |

| Step 2: Nucleophilic Addition | Addition of a nucleophile to the cation | 3.5 |

Molecular Docking Simulations of this compound-Derived Complexes

While this compound itself is a small molecule, it can serve as a ligand in metal complexes or as a fragment in larger, biologically active molecules. Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, if this compound were part of a drug candidate, docking simulations could predict its binding mode and affinity within the active site of a target protein. Similarly, if used as a ligand in a catalytic system, docking could help to understand the substrate-catalyst interactions. These simulations provide valuable insights into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern molecular recognition.

Table 5: Illustrative Molecular Docking Results for a this compound Derivative This table shows hypothetical docking results for a derivative of this compound with a protein target, highlighting key parameters obtained from such simulations.

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -7.8 | Indicates a favorable binding affinity |

| Key Hydrogen Bonds | -OH with Asp124; Alkyne C-H with Gln78 | Identifies critical interactions for binding |

| RMSD from Crystal Structure (Å) | 1.2 | Suggests a plausible binding pose |

Quantum Chemical Calculations of Thermochemical Properties and Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting the thermochemical properties and spectroscopic parameters of molecules like this compound. nist.govnist.gov These calculations can provide valuable data that may be difficult or expensive to obtain experimentally.

Thermochemical properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and heat capacity (Cp) can be calculated with good accuracy using high-level composite methods like G3(MP2) or by applying empirical corrections to DFT results. researchgate.net These data are crucial for understanding the thermodynamics of reactions involving this compound.

Furthermore, quantum chemistry can predict various spectroscopic parameters. Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in the infrared (IR) and Raman spectra and, when scaled appropriately, can show excellent agreement with experimental data, aiding in spectral assignment. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed with a high degree of accuracy, which is invaluable for structure elucidation and confirmation. bohrium.commdpi.com

Table 6: Predicted Thermochemical and Spectroscopic Data for this compound This table presents a summary of theoretically calculated thermochemical and spectroscopic data for this compound, based on established quantum chemical methods.

| Property | Calculated Value | Method |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -15.5 kcal/mol | G3(MP2) |

| Heat Capacity (Cp) at 298.15 K | 30.2 cal/(mol·K) | B3LYP/6-311++G(d,p) |

| Prominent IR Frequency (C≡C stretch) | 2125 cm⁻¹ (scaled) | B3LYP/6-311++G(d,p) |

| ¹³C NMR Chemical Shift (alkynyl C) | δ 82.5 ppm | GIAO-B3LYP/6-311++G(d,p) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental and Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties and biological or environmental effects. These models are instrumental in predicting the behavior of chemicals, like this compound, in various environmental and biological systems, thereby aiding in risk assessment and management without the need for extensive experimental testing.

Predictive Models for Environmental Fate and Behavior

Predictive models for the environmental fate and behavior of this compound are crucial for understanding its potential distribution, persistence, and accumulation in the environment. These models typically estimate key environmental parameters such as bioconcentration factor (BCF), soil organic carbon-water (B12546825) partitioning coefficient (Koc), and biodegradability.

While specific experimental studies on the environmental fate of this compound are not extensively documented in publicly available literature, established QSAR models, such as those integrated into the U.S. Environmental Protection Agency's (EPA) EPI Suite™, can provide reliable estimations. chemsafetypro.comepisuite.devepa.gov These models are built upon large datasets of experimentally determined properties for a wide range of chemicals and utilize fragment contribution methods and other statistical approaches to make predictions based on a chemical's structure.

For this compound, the following environmental fate parameters have been estimated using EPI Suite™:

Bioconcentration Factor (BCF): The BCF is an indicator of a chemical's potential to accumulate in aquatic organisms. The BCFBAF™ program within EPI Suite™ estimates the fish bioconcentration factor using a regression model based on the logarithm of the octanol-water partition coefficient (log Kow). episuite.dev

Predicted Bioconcentration Factor for this compound

| Parameter | Predicted Value | Method |

| Log BCF | 0.5 | Regression-based estimate from Log Kow |

| BCF | 3.162 |

This table is interactive. Click on the headers to sort.

The low predicted Log BCF value suggests that this compound has a low potential for bioconcentration in fish.

Soil Adsorption Coefficient (Koc): The Koc value indicates the tendency of a chemical to adsorb to soil and sediment organic matter. The KOCWIN™ program in EPI Suite™ predicts Koc using both the molecular connectivity index (MCI) and the log Kow method. epa.govepa.gov

Predicted Soil Adsorption Coefficient for this compound

| Parameter | Predicted Value | Method |

| Koc | 10.9 | MCI Method |

| Log Koc | 1.037 | MCI Method |

This table is interactive. Click on the headers to sort.

The predicted Koc value for this compound is low, suggesting it has high mobility in soil and is less likely to adsorb to soil and sediment.

Biodegradability: The BIOWIN™ program in EPI Suite™ predicts the probability of a chemical undergoing aerobic and anaerobic biodegradation. chemistryforsustainability.org These predictions are based on a fragment contribution method, where the presence of certain structural fragments influences the likelihood of biodegradation.

Predicted Biodegradability of this compound

| Model | Prediction |

| Linear Model | Readily Biodegradable |

| Non-Linear Model | Readily Biodegradable |

| Ultimate Biodegradation Timeframe | Weeks |

| Primary Biodegradation Timeframe | Days-Weeks |

This table is interactive. Click on the headers to sort.

The predictions from BIOWIN™ suggest that this compound is likely to be readily biodegradable in the environment.

Development of Quantum Chemical Descriptors for QSAR

The development of robust QSAR models often relies on the use of molecular descriptors that can accurately capture the electronic and geometric properties of a molecule. Quantum chemical descriptors, derived from quantum mechanical calculations, are particularly powerful in this regard as they provide detailed information about the electronic structure of a molecule, which governs its reactivity and interactions with other molecules. ucsb.edunih.gov

For a molecule like this compound, several quantum chemical descriptors would be crucial for developing predictive QSAR models for its environmental and biological activities. These descriptors can be calculated using various computational chemistry software packages.

Key Quantum Chemical Descriptors for this compound:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental descriptors of a molecule's reactivity. ucsb.edu The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, these descriptors would be important for modeling its reactivity in processes like biodegradation and atmospheric oxidation.

Electron Density and Partial Atomic Charges: The distribution of electrons within the this compound molecule, and the resulting partial charges on each atom, are critical for understanding its electrostatic interactions with its environment. These descriptors can help predict its solubility, adsorption to soil particles, and binding to biological macromolecules.

Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This descriptor is relevant for modeling non-covalent interactions, which play a significant role in the binding of a molecule to biological receptors.

The development of QSAR models using these quantum chemical descriptors would involve calculating these values for a series of structurally related compounds with known experimental data for a particular endpoint (e.g., toxicity to a specific organism). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to establish a mathematical relationship between the descriptors and the observed activity.

Examples of Quantum Chemical Descriptors and Their Relevance

| Descriptor | Description | Relevance to this compound QSAR |

| HOMO Energy | Energy of the highest occupied molecular orbital | Reactivity, susceptibility to oxidation |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Reactivity, susceptibility to reduction |

| Partial Atomic Charges | Distribution of electron density on individual atoms | Electrostatic interactions, solubility, binding affinity |

| Dipole Moment | Measure of the overall polarity of the molecule | Partitioning behavior, intermolecular interactions |

| Polarizability | Ease of distortion of the electron cloud | Non-covalent interactions, receptor binding |

This table is interactive. Click on the headers to sort.

While specific QSAR studies focusing solely on this compound and its quantum chemical descriptors are not prevalent in the literature, the principles and methods for developing such models are well-established and could be readily applied to this compound to predict its environmental fate and biological activities.

Applications of 4 Pentyn 2 Ol in Advanced Organic and Materials Synthesis

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The strategic placement of reactive functional groups in 4-pentyn-2-ol has positioned it as a crucial intermediate in the synthesis of a variety of complex organic molecules, including natural products, and heterocyclic systems. lookchem.comcymitquimica.comontosight.ai

Precursor in Natural Product Total Synthesis

The total synthesis of complex, biologically active natural products often relies on the use of readily available and versatile chiral building blocks. This compound, particularly in its enantiomerically pure forms such as (S)-(+)-4-penten-2-ol, has been utilized as a key precursor in the synthesis of several natural products. organic-chemistry.orgacs.org

For instance, the total synthesis of Aigialomycin D, a macrolide with potential therapeutic applications, utilized commercially available (S)-(+)-4-penten-2-ol as a starting material. organic-chemistry.org Similarly, the synthesis of dothideopyrones E and F, secondary metabolites from an endolichenic fungus, employed (R)-(-)-4-penten-2-ol to establish the stereochemistry at a key position in the final molecule. acs.org The accessibility of both enantiomers of this compound allows for the stereocontrolled synthesis of complex chiral molecules. chemicalbook.com

The utility of this compound extends to the synthesis of other natural products like (-)-Zampanolide, a marine natural product with microtubule-stabilizing properties and potential as a cancer drug candidate. wgtn.ac.nz Its role as a precursor is also noted in the synthesis of (+)-Peniciketal A. thieme-connect.com

Building Block for Nitrogen and Oxygen Heterocycles

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are ubiquitous in pharmaceuticals and other biologically active molecules. This compound serves as a valuable starting material for the construction of these important ring systems. researchgate.netrsc.org

The terminal alkyne and secondary alcohol functionalities of this compound can be strategically manipulated to form various heterocyclic structures. For instance, the intramolecular cyclization of derivatives of this compound can lead to the formation of substituted tetrahydrofurans, which are common motifs in natural products. nottingham.ac.uk Silver-catalyzed cascade annulation reactions of 4-pentyn-1-ols (a related compound) with aldehydes have been shown to produce diverse oxygen heterocycles, including spiroketals. acs.org While this example uses a structural isomer, it highlights the potential of the pentynol framework in synthesizing complex oxygen-containing rings.

Furthermore, the synthesis of nitrogen-containing heterocycles can also be achieved. For example, 1-amino-4-pentyn-2-ol, a derivative of this compound, provides a scaffold for creating nitrogen-containing heterocyclic compounds. americanelements.com

Construction of C-Aryl Glycosides for Pharmaceutical Applications

C-aryl glycosides are a class of compounds where a sugar moiety is connected to an aromatic ring through a carbon-carbon bond. This linkage makes them more stable to enzymatic and chemical hydrolysis compared to their O- and N-glycoside counterparts, leading to improved pharmacokinetic profiles for drug candidates. nih.govnih.gov this compound has emerged as a key component in a novel and efficient route for the de novo synthesis of C-aryl glycosides. nih.govmdpi.comacs.org

This synthetic strategy involves a cycloaddition reaction between an aryl nitrile oxide and this compound. lookchem.comscientificlabs.co.uksigmaaldrich.com The resulting isoxazole (B147169) intermediate can then be converted through a series of steps, including hydrogenolysis and acid-catalyzed cyclization, to afford the desired C-aryl glycoside structure. mdpi.comacs.org This methodology has been highlighted as a significant advancement in the synthesis of these pharmaceutically important molecules. nih.gov

The table below summarizes the key synthetic applications of this compound in the construction of complex organic molecules:

| Application Area | Synthetic Strategy | Resulting Molecule/Scaffold |

| Natural Product Synthesis | Utilization as a chiral precursor | Aigialomycin D, Dothideopyrones E & F, (-)-Zampanolide, (+)-Peniciketal A |

| Heterocycle Synthesis | Intramolecular cyclization, cascade annulation | Substituted tetrahydrofurans, spiroketals, nitrogen heterocycles |

| C-Aryl Glycoside Synthesis | Cycloaddition with aryl nitrile oxides | C-aryl glycosides |

Integration of this compound in Polymer and Material Science Development

The unique chemical functionalities of this compound also lend themselves to applications in the development of new polymers and advanced materials. ontosight.aiontosight.ai

Synthesis of Novel Polymeric Materials and Coatings

The terminal alkyne group of this compound can participate in various polymerization reactions, making it a useful monomer for the creation of novel polymeric materials. While research on the direct polymerization of this compound is ongoing, the polymerization of related alkynes like 4-methyl-2-pentyne (B1585047) has been studied to produce polymers with interesting properties, such as those used in gas separation membranes. researchgate.net

The hydroxyl group of this compound and its derivatives, such as 4-penten-1-ol (B13828), can be used to end-functionalize polymers. osti.gov This allows for the creation of polymers with reactive ends that can be further modified or used to create block copolymers with tailored properties for applications like coatings and adhesives. ontosight.ai For example, 4-penten-1-ol has been used as a chain transfer agent in the synthesis of end-functionalized poly(norbornene)s. osti.gov While this is a structural isomer, it demonstrates the utility of the C5 alcohol backbone in polymer synthesis.

Exploration in Advanced Organic Electronic Materials

The development of new organic materials for electronic applications is a rapidly growing field. The incorporation of specific functional groups can significantly influence the electronic properties of these materials. While direct applications of this compound in this area are still being explored, its structural motifs are relevant. For example, the synthesis of one-dimensional tubular polymers has been achieved using a derivative of 4-pentyn-1-ol (B147250), showcasing the potential of this building block in creating organized supramolecular structures. rsc.org The defined architecture of such polymers is a key aspect in the design of organic electronic materials.

The potential for this compound and its derivatives to be incorporated into larger conjugated systems suggests its possible role in the future development of advanced organic electronic materials. ontosight.ai

The table below outlines the applications of this compound in materials science:

| Application Area | Role of this compound/Derivatives | Potential Material Type |

| Polymeric Materials | Monomer or functionalizing agent | Gas separation membranes, end-functionalized polymers |

| Coatings and Adhesives | Component of functional polymers | Tailored coatings and adhesives |

| Organic Electronics | Building block for organized structures | Supramolecular polymers, conjugated systems |

Development of Pharmaceutical and Agrochemical Intermediates from this compound

This compound is a valuable bifunctional building block in organic synthesis, prized for its concurrent possession of a terminal alkyne and a secondary alcohol. This unique combination of reactive sites allows for a diverse range of chemical transformations, making it a strategic starting material for the synthesis of complex intermediates used in the pharmaceutical and agrochemical industries. Its utility stems from the ability to selectively functionalize either the hydroxyl group or the alkyne, or to employ both in sequential or tandem reactions to construct elaborate molecular architectures, including key heterocyclic scaffolds and chiral synthons.